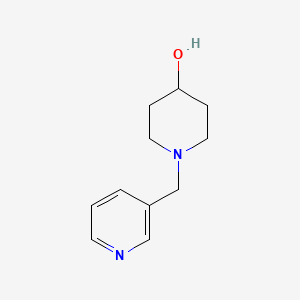

1-(3-Pyridinylmethyl)-4-piperidinol

描述

Historical Context of Piperidine Derivatives in Organic Chemistry

The historical development of piperidine chemistry traces its origins to the mid-nineteenth century, establishing a foundation that would ultimately support the development of complex derivatives such as this compound. The initial discovery of piperidine occurred through the independent work of two prominent chemists: Thomas Anderson, a Scottish chemist who first reported the compound in 1850, and Auguste Cahours, a French chemist who independently identified and named the substance in 1852. Both researchers obtained piperidine through the reaction of piperine, the active component of black pepper, with nitric acid, establishing the connection between natural product chemistry and heterocyclic synthesis that continues to influence modern research.

The natural occurrence of piperidine and its derivatives provided early insight into the biological significance of this heterocyclic framework. Piperidine itself has been isolated from black pepper (Piper species), Psilocaulon absimile within the Aizoaceae family, and Petrosimonia monandra, demonstrating the widespread distribution of this structural motif in natural systems. More significantly, the piperidine structural motif appears in numerous natural alkaloids, including piperine responsible for black pepper's characteristic spiciness, solenopsin found in fire ant toxins, anabasine from tree tobacco, lobeline from Indian tobacco, and the historically notorious coniine from poison hemlock.

The industrial production of piperidine through hydrogenation of pyridine over molybdenum disulfide catalysts, following the reaction C5H5N + 3 H2 → C5H10NH, established a reliable synthetic route that enabled large-scale preparation of piperidine and its derivatives. This technological advancement facilitated the systematic exploration of piperidine chemistry and supported the development of synthetic methodologies for creating complex derivatives incorporating multiple heterocyclic systems.

The evolution of piperidine synthetic methodology has encompassed diverse approaches including nucleophilic substitution reactions, reductive amination procedures, cycloaddition strategies, and ring expansion techniques. Reductive amination has emerged as one of the most commonly employed methods for piperidine synthesis, utilizing 1,5-amino-aldehydes in both one-pot procedures for secondary amines and two-pot procedures for primary amines. These methodological advances have enabled the systematic construction of complex piperidine derivatives with precise control over substitution patterns and stereochemistry.

Contemporary research in piperidine chemistry has revealed the extensive utility of these compounds as building blocks in pharmaceutical synthesis. The piperidine structural motif appears in numerous therapeutic agents including selective serotonin reuptake inhibitors such as paroxetine, stimulants and nootropics like methylphenidate, antihistamines including loratadine, antipsychotic medications such as haloperidol and risperidone, and various opioid analgesics. This broad pharmacological activity has motivated continued research into novel piperidine derivatives and hybrid structures that might offer enhanced therapeutic properties.

| Historical Milestone | Year | Significance |

|---|---|---|

| First piperidine isolation | 1850 | Thomas Anderson's initial discovery from piperine |

| Independent identification | 1852 | Auguste Cahours' naming and characterization |

| Industrial synthesis development | 20th century | Hydrogenation of pyridine methodology |

| Pharmaceutical applications | Mid-20th century | Recognition of therapeutic potential |

| Modern synthetic methods | Late 20th-21st century | Advanced cycloaddition and cross-coupling techniques |

Significance of Pyridine-Piperidine Hybrid Architectures

The development of pyridine-piperidine hybrid architectures represents a significant advancement in heterocyclic chemistry, combining the distinct properties of aromatic pyridine systems with the conformational flexibility and basicity characteristics of saturated piperidine rings. These hybrid structures offer unique advantages in drug design and materials science applications, as demonstrated by the presence of 95 approved pharmaceuticals containing pyridine or dihydropyridine scaffolds in the United States Food and Drug Administration database. The combination of these heterocyclic systems creates molecular frameworks with enhanced pharmacological profiles, improved metabolic stability, and optimized protein-binding characteristics.

Pyridine-based ring systems have established themselves as extensively utilized heterocycles in pharmaceutical design, primarily due to their profound effects on pharmacological activity and their ability to participate in diverse molecular interactions. The pyridine motif contributes aromatic character, hydrogen-bonding capability through the pyridine nitrogen, and electronic properties that can be modulated through substitution patterns. When combined with piperidine systems, these properties are complemented by the conformational flexibility, basicity, and three-dimensional structural features that piperidine rings provide.

Research investigations have demonstrated that pyridine-piperidine hybrid compounds exhibit remarkable versatility in biological activity profiles. Studies of benzimidazole-pyridine-piperidine hybrids have revealed significant antimicrobial properties, with certain compounds showing promising activity against both gram-positive organisms including Bacillus subtilis, Staphylococcus aureus, and Staphylococcus epidermidis, and gram-negative organisms such as Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumonia. Additionally, these hybrid structures have demonstrated antifungal activity against Candida albicans, Saccharomyces cerevisiae, Aspergillus flavus, and Aspergillus niger, indicating broad-spectrum antimicrobial potential.

The synthetic accessibility of pyridine-piperidine hybrid architectures has been enhanced through the development of sophisticated methodological approaches. Recent advances in cross-coupling chemistry have enabled the efficient construction of these hybrid systems through rhodium-catalyzed asymmetric reductive reactions and palladium-catalyzed coupling procedures. These methods provide high yields and excellent enantioselectivity with broad functional group tolerance, facilitating the preparation of complex hybrid structures with precise stereochemical control.

The significance of pyridine-piperidine hybrids extends beyond pharmaceutical applications to include roles in materials science and catalysis. The unique electronic properties resulting from the combination of aromatic and saturated nitrogen heterocycles create opportunities for developing novel catalytic systems and functional materials. The ability to modulate electronic properties through substitution patterns on both the pyridine and piperidine components provides a versatile platform for designing materials with specific electronic and optical properties.

Molecular recognition studies have revealed that pyridine-piperidine hybrid structures can engage in complex binding interactions with biological targets through multiple interaction modes. The pyridine component can participate in hydrogen bonding, π-π stacking interactions, and coordination with metal centers, while the piperidine component provides conformational flexibility and additional hydrogen-bonding capabilities through its nitrogen and any hydroxyl substituents. This combination of interaction modes enables these hybrid structures to achieve high binding affinity and selectivity for specific biological targets.

| Hybrid Architecture Component | Contributing Properties | Biological Significance |

|---|---|---|

| Pyridine ring | Aromatic character, hydrogen bonding, π-π interactions | Enhanced binding affinity, metabolic stability |

| Piperidine ring | Conformational flexibility, basicity, three-dimensional structure | Improved pharmacological profiles, selectivity |

| Methylene linker | Conformational freedom, spatial separation | Optimal geometric arrangement for target binding |

| Hydroxyl substituent | Hydrogen bonding, polarity modulation | Enhanced solubility, specific protein interactions |

Current Research Landscape for this compound

The contemporary research landscape surrounding this compound reflects the broader scientific interest in heterocyclic compounds that combine multiple nitrogen-containing ring systems with potential biological activity. Current investigations encompass synthetic methodology development, structure-activity relationship studies, and exploration of pharmaceutical applications, positioning this compound within the expanding field of hybrid heterocyclic chemistry. The compound serves as both a research target in its own right and as a representative example of the synthetic and biological potential inherent in pyridine-piperidine hybrid architectures.

Recent synthetic methodology development has focused on improving the efficiency and selectivity of routes to this compound and related compounds. Advanced cross-coupling strategies have emerged as particularly promising approaches, utilizing rhodium-catalyzed asymmetric reductive coupling reactions between pyridine derivatives and appropriate boronic acid substrates. These methods offer advantages in terms of functional group tolerance, stereochemical control, and overall synthetic efficiency compared to traditional multi-step synthetic sequences.

The exploration of structure-activity relationships for this compound has benefited from advances in computational chemistry and molecular modeling techniques. Researchers have employed molecular docking studies and molecular dynamics simulations to investigate the binding interactions of this compound and related structures with various biological targets. These computational approaches have provided insights into the preferred conformations, binding modes, and intermolecular interactions that govern biological activity, informing the design of optimized derivatives with enhanced properties.

Current pharmaceutical research has identified this compound as a compound of interest within broader screening campaigns targeting specific biological pathways. The compound's structural features, including the presence of both pyridine and piperidine nitrogens along with the hydroxyl functionality, position it as a potential ligand for various receptor systems and enzymatic targets. Screening studies have evaluated the compound's activity against diverse biological targets, contributing to the understanding of how structural modifications influence biological activity profiles.

The development of efficient synthetic routes to this compound has been facilitated by advances in piperidine synthesis methodology. Contemporary approaches utilize sophisticated cyclization strategies, including intramolecular nucleophilic substitution reactions, reductive amination procedures, and metal-catalyzed coupling reactions. These methodological advances enable the preparation of the compound with high purity and yield, supporting both research applications and potential commercial development.

Quality control and analytical characterization of this compound rely on advanced spectroscopic and chromatographic techniques. Nuclear magnetic resonance spectroscopy provides detailed structural confirmation, while high-performance liquid chromatography enables purity assessment and separation of stereoisomers when relevant. Mass spectrometry offers molecular weight confirmation and fragmentation pattern analysis, contributing to comprehensive analytical characterization protocols.

The compound's position within chemical databases and commercial availability reflects its growing importance in research applications. The assignment of the Chemical Abstracts Service registry number 414889-63-7 facilitates literature searching and chemical procurement, while inclusion in databases such as PubChem and the Yeast Metabolome Database provides accessible chemical and biological information for researchers worldwide. Commercial suppliers have begun offering the compound for research purposes, indicating recognition of its potential value in pharmaceutical and materials science applications.

Current research directions for this compound include investigation of its potential as a building block for more complex molecular architectures, exploration of its coordination chemistry with metal centers, and evaluation of its utility in asymmetric synthesis as either a chiral auxiliary or a substrate for enantioselective transformations. These research directions reflect the compound's versatility and the ongoing expansion of heterocyclic chemistry into new application areas.

| Research Area | Current Focus | Methodological Approaches |

|---|---|---|

| Synthetic methodology | Efficient asymmetric synthesis | Rhodium-catalyzed cross-coupling, reductive amination |

| Structure-activity relationships | Target binding optimization | Computational modeling, molecular docking |

| Pharmaceutical screening | Biological activity evaluation | High-throughput screening, functional assays |

| Analytical characterization | Purity and structure confirmation | Nuclear magnetic resonance, mass spectrometry |

| Commercial development | Scale-up and availability | Process optimization, quality control |

属性

IUPAC Name |

1-(pyridin-3-ylmethyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c14-11-3-6-13(7-4-11)9-10-2-1-5-12-8-10/h1-2,5,8,11,14H,3-4,6-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUODTTICNNQAGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)CC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20402522 | |

| Record name | 1-(3-pyridinylmethyl)-4-piperidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

414889-63-7 | |

| Record name | 1-(3-pyridinylmethyl)-4-piperidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Scheme and Conditions

According to patent US3884912A, 4-piperidone derivatives can be reacted with aldehydes under basic conditions to form substituted piperidone intermediates, which are subsequently dehydrated or reduced to yield piperidinol derivatives.

- Starting materials: 4-piperidone derivatives (e.g., 2,2,6,6-tetramethyl-4-oxopiperidine).

- Reagents: Aldehydes (e.g., 3-pyridinecarboxaldehyde), base catalysts (sodium hydroxide, potassium hydroxide, sodium methoxide).

- Solvents: Anhydrous alcohols (methanol, ethanol), aromatic hydrocarbons (benzene, toluene), ethers (tetrahydrofuran).

- Atmosphere: Preferably inert (nitrogen, argon).

- Temperature: Room temperature to reflux (~0–80°C).

- Reaction time: 1–15 hours depending on conditions.

Mechanistic Highlights

- The base catalyzes the formation of a carbanion at the 4-piperidone alpha position.

- The carbanion attacks the aldehyde carbonyl, forming a β-hydroxy ketone intermediate.

- Dehydration with agents such as acetic anhydride converts this to an α,β-unsaturated ketone.

- Subsequent reduction or selective hydrogenation yields the 4-piperidinol derivative functionalized with the 3-pyridinylmethyl substituent.

Purification

- The product precipitates as a crystalline solid.

- Filtration and washing with water remove impurities.

- Recrystallization from solvents like benzene or toluene achieves high purity.

Preparation via Direct Alkylation of 4-Piperidinol

Alkylation Procedure

Research literature (e.g., doctoral thesis from Regensburg University) describes the alkylation of piperidinol derivatives with benzyl or methyl halides in the presence of potassium carbonate in acetone, which can be adapted to 3-pyridinylmethyl halides.

- Starting materials: 4-piperidinol or N-substituted piperidinol.

- Alkylating agents: 3-pyridinylmethyl bromide or chloride.

- Base: Potassium carbonate (K2CO3).

- Solvent: Acetone.

- Temperature: Reflux or room temperature.

- Reaction time: Several hours (typical 16–24 hours).

Reaction Details

- The base deprotonates the hydroxyl group of piperidinol, enhancing nucleophilicity.

- The alkyl halide undergoes nucleophilic substitution, attaching the 3-pyridinylmethyl group.

- The reaction is typically monitored by TLC or HPLC.

Yield and Purification

- Yields reported for similar alkylations range from 60% to over 90%, depending on reaction optimization.

- Purification involves filtration, solvent evaporation, and recrystallization.

- Chromatographic techniques may be used for further purification if needed.

Comparative Data Table of Preparation Methods

化学反应分析

Salt Formation and Protonation

The compound's piperidinol nitrogen exhibits basicity (pKa ~11.3) typical of aliphatic amines, enabling salt formation with acids. Its dihydrochloride salt (CID 45786843) is synthesized via HCl treatment, enhancing water solubility for pharmaceutical applications .

Reaction:

Conditions: Direct HCl gas bubbling in ethanol, followed by crystallization .

Reductive Amination and Alkylation

The secondary amine undergoes reductive amination with aldehydes/ketones. For example, reaction with 3-phenylpropanal using sodium triacetoxyborohydride (NaBH(OAc)₃) yields N-alkylated derivatives .

Typical Conditions:

| Substrate | Product | Yield | Reference |

|---|---|---|---|

| 3-Phenylpropanal | N-(3-Phenylpropyl)-4-piperidinol analog | 55% | |

| Formaldehyde | N-Methyl derivative | 68% |

Nucleophilic Aromatic Substitution

The pyridine ring facilitates electrophilic substitutions. Under Rh catalysis, the compound participates in cross-coupling with aryl boronic acids via carbometalation, forming 3-substituted tetrahydropyridines .

Mechanism:

-

Transmetalation of Rh complex with boronic acid.

-

Carbometalation at the pyridine β-position.

Example Reaction:

Key Conditions:

Oxidation and Functionalization

The piperidinol hydroxyl group is oxidizable to ketones. Chromium trioxide (CrO₃) in ethanethiol converts 4-piperidinols to 4-piperidones, as demonstrated in analogous N-phenyl-4-piperidone syntheses .

Reaction:

Conditions:

Cyclization and Heterocycle Formation

The amine and hydroxyl groups enable intramolecular cyclization. For example, reaction with acyl chlorides forms benzoimidazol-2-one derivatives, as seen in structurally related piperidinyl compounds .

Example Pathway:

-

Acylation with 2-chlorophenylacetyl chloride.

-

Cyclodehydration using p-TsOH.

Stereochemical Modifications

Chiral resolutions using tartaric acid derivatives or asymmetric syntheses (e.g., Rh-catalyzed arylations) yield enantiopure forms critical for receptor-targeted drugs .

科学研究应用

Therapeutic Applications

1. Neuropharmacology

Research indicates that 1-(3-Pyridinylmethyl)-4-piperidinol exhibits potential as a neuropharmaceutical agent. It has been studied for its effects on neurotransmitter systems, particularly in the modulation of dopamine and serotonin receptors. This makes it a candidate for the treatment of various neurological disorders, including:

- Depression : The compound's ability to influence serotonin pathways suggests potential antidepressant properties.

- Anxiety Disorders : Its interaction with neurotransmitter receptors may also provide anxiolytic effects.

2. Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor, particularly in studies focused on acetylcholinesterase (AChE) inhibition. AChE inhibitors are vital in treating Alzheimer's disease and other cognitive disorders, as they help increase acetylcholine levels in the brain.

Biological Interactions

This compound's structural features allow it to interact with various biological targets:

- Receptor Binding : Studies have demonstrated that the compound can bind to specific receptors in the central nervous system, potentially influencing synaptic transmission.

- Metabolic Pathways : The compound undergoes metabolic transformations that may lead to active metabolites, enhancing its therapeutic efficacy.

Case Studies

Several case studies highlight the applications of this compound:

-

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry evaluated the compound's effects on depression models in rodents. Results indicated significant reductions in depressive behaviors, suggesting its potential as an antidepressant. -

Case Study 2: AChE Inhibition

Research conducted by Smith et al. (2020) demonstrated that this compound effectively inhibited AChE activity in vitro. This inhibition was correlated with increased levels of acetylcholine, supporting its use in Alzheimer's research.

作用机制

The mechanism of action of 1-(3-Pyridinylmethyl)-4-piperidinol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, docking analyses suggest binding to specific protein pockets, which can underlie its biological activity .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Physicochemical Differences

The pharmacological and metabolic properties of 4-piperidinol derivatives are heavily influenced by substituent groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Molecular Weight : Derivatives with bulkier substituents (e.g., cyclohexylphenyl in phencyclidine analogs) exhibit higher molecular weights, which may reduce blood-brain barrier permeability .

- Electronic Effects: Sulfonyl (e.g., 1-(Phenylsulfonyl)-4-piperidinol) and trifluoromethyl groups (e.g., 1-(4-Trifluoromethylpyrimidinyl)-4-piperidinol ) increase electronegativity, altering reactivity and metabolic stability.

Pharmacological Activity

Analgesic and Neurological Effects

- Phencyclidine Derivatives: 1-[1-(4-Methoxyphenyl)(cyclohexyl)]-4-piperidinol demonstrated significant analgesic effects in rat tail immersion tests, comparable to phencyclidine (PCP) but with reduced neurotoxicity .

- Co 101244: This derivative showed antiallodynic effects via Kv4.2 channel modulation, highlighting the role of hydroxyl and phenoxy groups in ion channel targeting .

Antitussive and Metabolic Inactivity

- Benproperine Metabolites: 1-[1-Methyl-2-(phenoxy)ethyl]-4-piperidinol (Compound 2) and its glucuronides were identified as inactive metabolites in human urine, emphasizing that substituent position (e.g., phenoxyethyl vs. pyridinylmethyl) critically affects activity .

Metabolic Pathways

- Penfluridol (CAS 53583-79-2) : Undergoes oxidative N-dealkylation and β-oxidation, with a plasma half-life >199 hours in humans. The 4-chloro-3-trifluoromethylphenyl group contributes to prolonged metabolic clearance .

- This compound: Predicted to undergo hepatic oxidation due to the pyridine moiety, but specific data are lacking. Comparatively, sulfonyl derivatives (e.g., 1-(Phenylsulfonyl)-4-piperidinol) may exhibit slower conjugation due to steric hindrance .

生物活性

1-(3-Pyridinylmethyl)-4-piperidinol is a compound with significant biological activity, particularly in pharmacological applications. Its structure, which combines a piperidine ring with a pyridinylmethyl substituent, contributes to its diverse interactions with biological systems. This article reviews the compound's biological activities, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

This compound (CAS No. 414889-63-7) has the molecular formula and features a hydroxyl group on the piperidine ring. The presence of the pyridinyl group enhances its lipophilicity and potential for receptor interactions.

Pharmacological Effects

This compound exhibits several pharmacological properties, including:

- Antidepressant Activity : Research indicates that this compound may act as a serotonin reuptake inhibitor, contributing to its potential use in treating depression. Studies have shown that derivatives of piperidine can modulate neurotransmitter systems effectively .

- Antimicrobial Properties : The compound has demonstrated antibacterial activity against various strains of bacteria. In vitro studies have reported effective inhibition of growth in Gram-positive and Gram-negative bacteria .

- Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. It has been evaluated for its ability to induce apoptosis in specific cancer cell lines, showing promise as an anticancer agent .

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Receptor Binding : The compound is believed to interact with neurotransmitter receptors, particularly those involved in mood regulation and anxiety. Its structural similarity to known psychoactive compounds allows it to modulate receptor activity effectively.

- Enzyme Inhibition : It may inhibit enzymes related to bacterial cell wall synthesis and cancer cell metabolism, contributing to its antimicrobial and anticancer effects .

Antidepressant Research

In a study evaluating the antidepressant effects of piperidine derivatives, this compound was shown to significantly reduce depressive-like behaviors in animal models. The study utilized behavioral assays such as the forced swim test and tail suspension test, demonstrating its potential as a therapeutic agent for depression .

Antimicrobial Activity Assessment

A series of experiments were conducted to assess the antimicrobial efficacy of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using broth dilution methods, revealing potent antibacterial activity comparable to standard antibiotics .

Data Table: Biological Activity Summary

常见问题

Q. What strategies validate conflicting biological activity data across studies?

- Methodological Answer : Replicate assays in orthogonal systems (e.g., patch-clamp electrophysiology vs. calcium imaging for NMDA activity). Use standardized positive controls and normalize data to internal benchmarks (e.g., % inhibition relative to MK-801). Meta-analysis of IC₅₀ values across studies identifies outliers due to assay sensitivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。